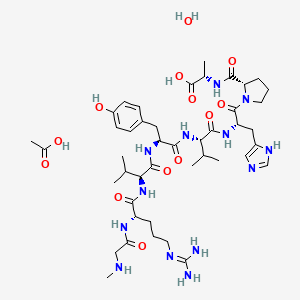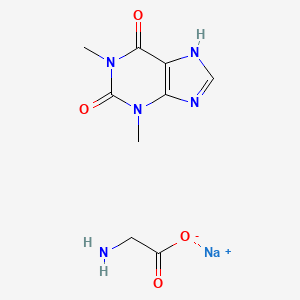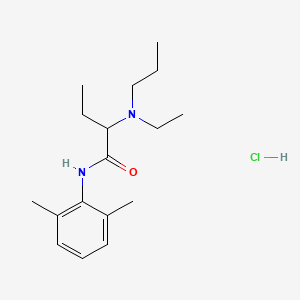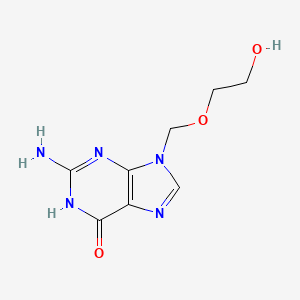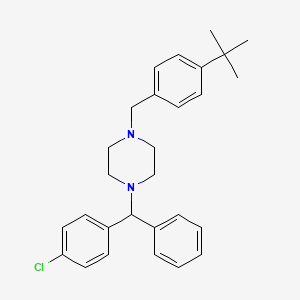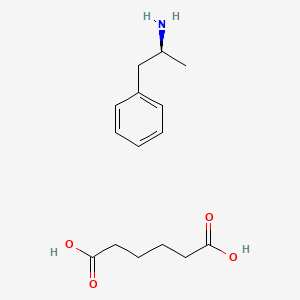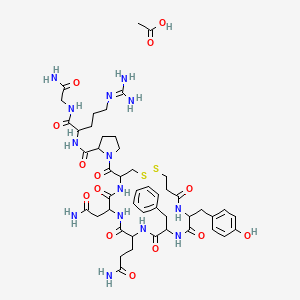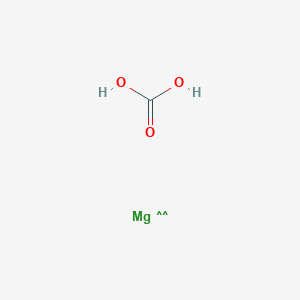
Carbonic acid, magnesium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, magnesium salt, commonly known as magnesium carbonate, is an inorganic salt that appears as a colorless or white solid. It is naturally found in minerals such as magnesite and is used in various industrial applications. Magnesium carbonate is known for its role in antacids and as a drying agent due to its ability to absorb moisture from the air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium carbonate can be synthesized through several methods:
Reaction of Magnesium Hydroxide with Carbon Dioxide: This method involves passing carbon dioxide gas through a suspension of magnesium hydroxide in water, resulting in the formation of magnesium carbonate and water[ \text{Mg(OH)}_2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ]
Reaction of Magnesium Sulfate with Sodium Carbonate: This method involves mixing aqueous solutions of magnesium sulfate and sodium carbonate, leading to the precipitation of magnesium carbonate[ \text{MgSO}_4 + \text{Na}_2\text{CO}_3 \rightarrow \text{MgCO}_3 + \text{Na}_2\text{SO}_4 ]
Industrial Production Methods
Industrially, magnesium carbonate is often produced by mining magnesite (magnesium carbonate mineral) and then purifying it. Another method involves the carbonation of magnesium hydroxide derived from seawater or brine .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium carbonate undergoes several types of chemical reactions, including:
Acid-Base Reactions: Magnesium carbonate reacts with acids to form magnesium salts, carbon dioxide, and water. For example, with hydrochloric acid[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Thermal Decomposition: When heated, magnesium carbonate decomposes to form magnesium oxide and carbon dioxide[ \text{MgCO}_3 \rightarrow \text{MgO} + \text{CO}_2 ]
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with magnesium carbonate.
Heat: Thermal decomposition requires high temperatures, typically above 350°C.
Major Products
Magnesium Salts: Such as magnesium chloride, magnesium sulfate.
Carbon Dioxide: Released during acid-base reactions and thermal decomposition.
Applications De Recherche Scientifique
Magnesium carbonate has a wide range of applications in scientific research:
Chemistry: Used as a drying agent and in the preparation of other magnesium compounds.
Biology: Employed in cell culture media and as a supplement in nutrient formulations.
Medicine: Utilized as an antacid to relieve heartburn and indigestion.
Mécanisme D'action
Magnesium carbonate acts primarily by neutralizing stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride, carbon dioxide, and water, thereby reducing acidity and providing relief from heartburn and indigestion . The reaction can be represented as: [ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Comparaison Avec Des Composés Similaires
Magnesium carbonate is often compared with other carbonates and magnesium salts:
Calcium Carbonate: Similar in its use as an antacid but has different solubility and reactivity properties.
Sodium Carbonate: Used in different industrial applications such as glass manufacturing and water softening.
Magnesium Hydroxide: Another antacid with similar applications but different chemical properties and reactivity.
List of Similar Compounds
- Calcium carbonate
- Sodium carbonate
- Magnesium hydroxide
- Barium carbonate
- Strontium carbonate
Magnesium carbonate stands out due to its unique combination of properties, including its relatively low solubility in water and its ability to act as a drying agent.
Propriétés
Numéro CAS |
7757-69-9 |
|---|---|
Formule moléculaire |
CH2MgO3 |
Poids moléculaire |
86.33 g/mol |
Nom IUPAC |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
Clé InChI |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(O)O.[Mg] |
Point d'ébullition |
Decomposes (NIOSH, 2024) Decomposes decomposes |
Color/Form |
Light, bulky, white powder |
Densité |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
melting_point |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
Description physique |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
Numéros CAS associés |
7757-69-9 |
Solubilité |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
Pression de vapeur |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10774683.png)
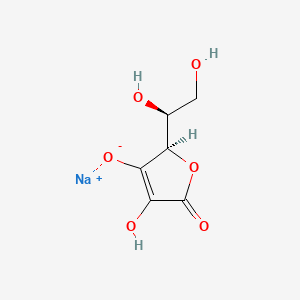
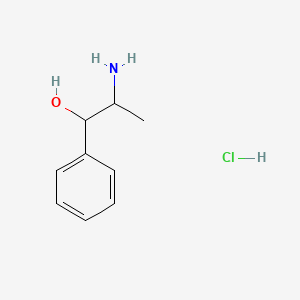
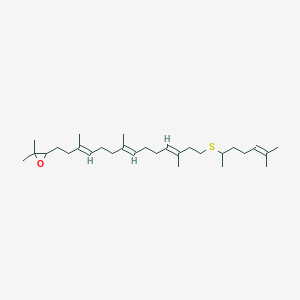
![(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[1-[3-[4-[(E)-(2,6-dichlorophenyl)methoxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methanimine](/img/structure/B10774700.png)
![bis[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10774709.png)
